molecular formula C24H30N2O3S B1669574 CP-866087 CAS No. 519052-02-9

CP-866087

Cat. No.: B1669574
CAS No.: 519052-02-9
M. Wt: 426.6 g/mol
InChI Key: ZBVPUFSKFGYNLC-RIKCKFAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CP-866087 involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This method provides a practical route to the compound, ensuring high yield and purity. The reaction conditions typically include the use of palladium catalysts, N-tosylhydrazones, and internal alkenes under controlled temperature and pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route involving palladium-catalyzed cyclopropanation can be scaled up for industrial production. The use of efficient catalysts and optimized reaction conditions ensures the feasibility of large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: CP-866087 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Properties

CAS No.

519052-02-9

Molecular Formula

C24H30N2O3S

Molecular Weight

426.6 g/mol

IUPAC Name

N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C24H30N2O3S/c1-3-24(19-9-6-10-20(11-19)25-30(2,28)29)21-14-26(15-22(21)24)16-23(27)12-17-7-4-5-8-18(17)13-23/h4-11,21-22,25,27H,3,12-16H2,1-2H3/t21-,22+,24?

InChI Key

ZBVPUFSKFGYNLC-RIKCKFAHSA-N

Isomeric SMILES

CCC1([C@H]2[C@@H]1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C

SMILES

CCC1(C2C1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C

Canonical SMILES

CCC1(C2C1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C

Appearance

Solid powder

519052-02-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-866087;  CP866087;  CP 866087;  UNII-MDH21334PI;  CP-866,087.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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